molecular formula C21H21N5O2 B609491 Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol CAS No. 1792999-26-8

Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Katalognummer B609491
CAS-Nummer: 1792999-26-8
Molekulargewicht: 375.43
InChI-Schlüssel: FYWRWBSYRGSWIQ-IYBDPMFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol” is a chemical compound with the molecular formula C21H21N5O2 . It has an average mass of 375.424 Da and a monoisotopic mass of 375.169525 Da .


Molecular Structure Analysis

The compound contains a cyclohexanol group, a quinazolinyl group, and a benzimidazolyl group . The quinazolinyl and benzimidazolyl groups are connected by an amino link, and the quinazolinyl group is connected to the cyclohexanol group by an ether link . The compound has two defined stereocentres .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 726.2±70.0 °C at 760 mmHg, and a flash point of 393.0±35.7 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 96 Å2 .

Wissenschaftliche Forschungsanwendungen

Treatment of Synovial Sarcoma

NCB-0846 has been studied for its efficacy in treating synovial sarcoma, a type of cancer. The compound was found to induce apoptotic cell death in synovial sarcoma cells by blocking Wnt target genes, including MYC. Oral administration of NCB-0846 induced regression of xenografts established by inoculation of synovial sarcoma cells .

Targeting Traf2-and-Nck-Interacting Kinase (TNIK)

NCB-0846 is a small-molecule TNIK inhibitor. TNIK is an essential transcriptional co-regulator of Wnt target genes. Dysregulation of Wnt signaling has been implicated in synovial sarcoma, and NCB-0846 has shown potential in targeting TNIK for therapeutic purposes .

Therapeutic Targeting in Papillary Thyroid Carcinoma (PTC)

NCB-0846 has been evaluated for its therapeutic effects in PTC. TNIK expression was found to be upregulated in PTC tissues. NCB-0846 significantly inhibited TNIK kinase activity, induced cell apoptosis, and activated apoptosis-related proteins in a dose-dependent manner. It also inhibited tumor growth in tumor-bearing mice .

Regulation of Cytoskeleton Remodeling and Cell Migration

TNIK is known to mediate cytoskeleton remodeling and promote cell migration. NCB-0846, as a TNIK inhibitor, has potential therapeutic implications in conditions where these processes play a crucial role .

Inhibition of Wnt Signaling

NCB-0846 has been found to bind to TNIK in an inactive conformation, which is likely essential for Wnt inhibition. This property makes NCB-0846 a potential therapeutic agent in conditions where Wnt signaling is dysregulated .

Treatment of Colorectal Cancer

NCB-0846 has been identified as a small-molecule TNIK-inhibitory compound with a backbone structure different from NCB-0005. It inhibits the transcriptional coactivator function of TNIK, making it a potential therapeutic agent in the treatment of colorectal cancer .

Eigenschaften

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 2
Reactant of Route 2
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 3
Reactant of Route 3
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 4
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 5
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 6
Reactant of Route 6
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.